molecular formula C10H12INO2 B3194506 n-Methyl-4-iodophenylalanine CAS No. 850161-82-9

n-Methyl-4-iodophenylalanine

Cat. No.: B3194506
CAS No.: 850161-82-9
M. Wt: 305.11 g/mol
InChI Key: CAHSXUAIDOEVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-4-Iodophenylalanine is a synthetic amino acid derivative of significant interest in biomedical research, particularly in the field of oncology and radiopharmaceutical development. Its core structure is based on phenylalanine, an essential amino acid, but incorporates key modifications—a methyl group and an iodine atom—that enhance its utility for studying cancer biology. This compound is closely related to 4-Iodo-L-phenylalanine, which has been investigated in clinical trials for its potential in diagnosing and treating glioblastoma . The primary research value of this compound stems from its interaction with amino acid transport systems, specifically the L-type amino acid transporter 1 (LAT1) . LAT1 is notably overexpressed in many cancer cell types, including breast cancer and glioma cells, to support their increased metabolic demands and uncontrolled growth . By acting as a substrate for this transporter, this compound can be selectively taken up by tumor cells, making it a promising candidate for developing targeted therapies and imaging agents. Its main research applications include use as a precursor for radioiodinated compounds in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) , investigation of amino acid transporter function and inhibition in cancer cell lines , and evaluation as a cytostatic and radiosensitizing agent in experimental cancer therapies . The compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850161-82-9

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

(2S)-3-(4-iodophenyl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H12INO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

CAHSXUAIDOEVFH-UHFFFAOYSA-N

SMILES

CNC(CC1=CC=C(C=C1)I)C(=O)O

Canonical SMILES

CNC(CC1=CC=C(C=C1)I)C(=O)O

sequence

X

Origin of Product

United States

The Expanding Role of Unnatural Amino Acids in Chemical Biology

Unnatural amino acids represent a significant expansion of the chemical repertoire available for protein science, moving beyond the 20 canonical amino acids. nih.goviodobenzene.ltd Their incorporation into peptides and proteins is a key strategy in chemical biology, offering the ability to introduce novel chemical functionalities, probes, and structural modifications. nih.govsnmjournals.org This allows researchers to study protein function in ways not possible with the natural amino acid building blocks alone.

The introduction of UAAs can confer enhanced properties to proteins, such as increased stability, altered enzymatic activity, and new binding specificities. tandfonline.com They serve as versatile tools for a wide range of applications, including the development of therapeutic peptides with improved properties, the creation of antibody-drug conjugates, and the use of fluorescent or photo-crosslinking probes to investigate protein-protein interactions and conformational changes. nih.govtandfonline.com

Strategic Incorporation of Halogenated Amino Acids in Molecular Design

The use of halogen atoms in the design of amino acids and other bioactive molecules is a well-established strategy to modulate their physicochemical and biological properties. acs.orgresearchgate.net Halogenation can influence a molecule's hydrophobicity, conformational preferences, and electronic character. acs.orgresearchgate.net For instance, the introduction of a halogen can enhance the metabolic stability of a peptide by sterically hindering enzymatic degradation. researchgate.net

In the context of amino acids like phenylalanine, halogenation of the aromatic ring creates a valuable tool for various research applications. The iodine atom in 4-iodophenylalanine, for example, can serve as a heavy atom for X-ray crystallography to aid in solving protein structures. ub.edu Furthermore, radioiodinated versions of 4-iodophenylalanine have been extensively investigated for use in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize tumors that overexpress amino acid transporters. snmjournals.orgoup.com The carbon-iodine bond can also be a reactive handle for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, enabling the synthesis of complex biaryl-linked peptides and other modified structures. acs.orgresearchgate.net

The Functional Impact of N Methylation in Peptide and Protein Studies

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a subtle yet powerful modification in peptide and protein chemistry. researchgate.netplantaedb.com This modification is found in nature and has been widely adopted in synthetic studies to enhance the therapeutic potential of peptides. researchgate.netplantaedb.com One of the primary benefits of N-methylation is the increased resistance of the peptide backbone to proteolytic degradation by enzymes, which can significantly improve the in vivo half-life of peptide-based drugs. oup.complantaedb.com

Beyond improving stability, N-methylation can also have a profound impact on the conformation of a peptide. oup.com By removing the amide proton, it eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets and induce different conformational preferences. This can lead to peptides with altered binding affinities and selectivities for their biological targets. researchgate.netplantaedb.com Additionally, the increased lipophilicity resulting from N-methylation can improve a peptide's ability to cross cell membranes. oup.com

N Methyl 4 Iodophenylalanine: a Multifunctional Research Tool

Precursor Synthesis and Starting Materials

The journey to synthesize this compound begins with carefully chosen precursors and strategic use of protecting groups to ensure the desired chemical transformations occur with precision and high yield.

Synthesis from L-Phenylalanine and Related Derivatives

The synthesis of 4-iodophenylalanine, a direct precursor to its N-methylated form, can be accomplished from L-phenylalanine. A common approach involves the electrophilic iodination of the aromatic ring of a suitably protected L-phenylalanine derivative.

Another significant pathway to 4-iodophenylalanine derivatives involves the use of 4-bromophenylalanine as a starting material. Through halogen exchange reactions, the bromine atom can be substituted with iodine. This method is particularly relevant in the synthesis of radiolabeled compounds. For instance, radioiodinated 4-iodophenylalanine has been synthesized via a copper-catalyzed iodo-debromination reaction. nih.gov

Furthermore, the synthesis of precursors for this compound is not limited to direct derivatization of phenylalanine. For example, cerium ammonium (B1175870) nitrate (B79036) (CAN) mediated addition of azide (B81097) to cinnamic ester, followed by reaction with sodium acetate (B1210297), can yield an α-azidocinnamate. Subsequent hydrogenation and protection of the amino group with Boc, Cbz, or Fmoc provides a route to phenylalanine analogs that can be further modified. researchgate.net

Precursor Chemistry and Protecting Group Strategies (e.g., Boc, Fmoc)

Protecting groups are fundamental in the synthesis of this compound to prevent unwanted side reactions at the amino and carboxyl functional groups. organic-chemistry.org The choice of protecting group is critical and depends on the specific reaction conditions of subsequent steps.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of 4-iodophenylalanine. organic-chemistry.org N-Boc-4-iodophenylalanine is a common intermediate, prepared by reacting 4-iodophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This protected amino acid is a versatile building block for further modifications. For instance, N-Boc-4-iodophenylalanine can be converted into N-Boc-4-aminomethyl-L-phenylalanine in a three-step process involving a palladium-catalyzed carbonylation, oxime formation, and subsequent reduction. tandfonline.comtandfonline.com The stability of the Boc group under various conditions, except for strong acids, makes it a reliable choice for many synthetic routes. organic-chemistry.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another crucial protecting group, particularly in solid-phase peptide synthesis (SPPS). organic-chemistry.org Its lability to basic conditions allows for selective deprotection without affecting acid-labile protecting groups like Boc. This orthogonality is a cornerstone of modern peptide chemistry. organic-chemistry.org In the context of 4-iodophenylalanine, Fmoc protection is employed when incorporating this amino acid into a peptide chain on a solid support. nih.gov

The following table summarizes common protecting groups used in the synthesis of this compound precursors:

Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)
BenzyloxycarbonylCbzHydrogenolysis, strong acids

N-Methylation Strategies

Solution-Phase N-Methylation Techniques

Solution-phase N-methylation offers a high degree of flexibility and is suitable for a wide range of substrates. A common method involves the direct alkylation of an N-protected amino acid. For example, an N-protected 4-iodophenylalanine can be treated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

A notable approach is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive amination. An improved, iridium-catalyzed version of this reaction has been developed for the N-methylation of various amine-containing molecules, including drug compounds, demonstrating high selectivity and functional group tolerance. rsc.org

Another method involves the formation of a sulfonamide intermediate. The amino group of the protected 4-iodophenylalanine is first reacted with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide can then be methylated using Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) followed by the removal of the sulfonamide protecting group. semanticscholar.org

Solid-Phase N-Methylation Methodologies

Solid-phase synthesis provides a powerful platform for the efficient production of peptides and other molecules, including those containing N-methylated amino acids. N-methylation on a solid support can be performed either by incorporating a pre-methylated amino acid building block or by methylating the amino acid residue after it has been incorporated into the peptide chain.

On-resin N-methylation often follows a similar principle to the solution-phase sulfonamide method. The peptide-resin is treated with o-NBS-Cl, followed by methylation of the resulting sulfonamide using a suitable methylating agent. Subsequent removal of the NBS group uncovers the N-methylated amine. semanticscholar.org This method has been successfully applied to the synthesis of N-methylated cyclic lipopeptides. semanticscholar.org

The incorporation of N-methyl amino acids, including this compound, into a growing peptide chain on a solid support presents steric challenges. Specialized coupling reagents are often required to achieve high coupling yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used to facilitate the coupling of these sterically hindered amino acids. peptide.com

The following table outlines reagents commonly used in N-methylation strategies:

Reagent/MethodPhaseDescription
Methyl iodide / BaseSolutionDirect alkylation of the amine.
Iridium-catalyzed Eschweiler-ClarkeSolutionReductive amination using a catalyst, formic acid, and formaldehyde. rsc.org
o-NBS-Cl, Mitsunobu reactionSolution/SolidFormation of a sulfonamide followed by methylation and deprotection. semanticscholar.org
HATU, PyBOPSolidCoupling reagents for incorporating N-methylated amino acids in SPPS. peptide.com

Stereochemical Considerations in N-Methylation

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during the synthesis and N-methylation of 4-iodophenylalanine. The conditions used for both protection and methylation must be carefully selected to avoid racemization.

During solution-phase synthesis, the use of strong bases or high temperatures can increase the risk of epimerization, especially when the carboxylic acid is activated, as in peptide coupling reactions. The choice of base and solvent system is therefore critical. For example, in the synthesis of N-Boc-4-aminomethyl-L-phenylalanine, a specific ethanol/water/acetic acid solvent system was found to be crucial for a successful and clean reduction step without compromising the stereochemistry. tandfonline.com

In solid-phase synthesis, the risk of racemization during the coupling of N-methylated amino acids is a known issue. The use of specific coupling additives, such as HOAt (1-Hydroxy-7-azabenzotriazole), can help to suppress this side reaction. researchgate.net

Furthermore, the conformation of a peptide can influence the regioselectivity of on-resin N-methylation. Studies on cyclic peptides have shown that the stereochemistry of the peptide backbone dictates which amide nitrogens are accessible for methylation, leading to specific patterns of N-methylation. nih.gov This suggests that for a peptide containing 4-iodophenylalanine, its position and the surrounding amino acid sequence can influence the efficiency and selectivity of its N-methylation.

Iodination and Halogenation Approaches

The introduction of an iodine atom onto the phenyl ring of phenylalanine is a key synthetic step. Various approaches have been developed, ranging from direct electrophilic iodination to more controlled methods involving organometallic precursors.

Direct iodination involves the direct reaction of a phenylalanine derivative with an iodinating agent. One of the earliest methods for direct oxidative iodination of L-phenylalanine utilizes a mixture of iodic acid (generated in situ from NaIO₃) and iodine, a combination known as Suzuki's reagent. nih.gov This approach represented a significant alternative to the more traditional Sandmeyer chemistry for producing 4-iodo-L-phenylalanine. nih.gov The mechanism is thought to involve a polarized iodine intermediate that participates in an electrophilic aromatic substitution (SEAr) reaction, which accounts for the high para-regioselectivity observed. nih.gov

Other electrophilic iodination techniques have been explored. For instance, the use of bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) was developed for the direct iodination of phenylalanine derivatives, although this method can suffer from poor regioselectivity, yielding competing para- and ortho-iodinated products. acs.org More advanced, catalyst-driven methods aim to improve regioselectivity. Palladium-catalyzed C-H activation strategies have been developed that use directing groups to achieve selective iodination. acs.orgchinesechemsoc.org For example, a palladium(II)-catalyzed C-H iodination using aryl iodides as mild iodine sources has been shown to be effective for hydrocinnamic acids and related arenes. chinesechemsoc.org Another strategy employs the native, unprotected primary amino group of phenethylamines and phenylalanine derivatives to direct palladium-catalyzed ortho-iodination. acs.org While these methods showcase sophisticated control over C-H functionalization, achieving specific para-iodination often requires different strategies. acs.orgchinesechemsoc.org

The synthesis of radioiodinated derivatives of phenylalanine is crucial for their use as tracers in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). mdpi.com The methodologies are well-established for 4-iodo-L-phenylalanine (IPA) and serve as the foundation for synthesizing N-methylated analogues. These syntheses often use organometallic precursors to facilitate the incorporation of iodine radioisotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.govnih.gov

A common and highly efficient method is iododestannylation, where a stannyl (B1234572) precursor is reacted with a radioiodide salt in the presence of an oxidizing agent. nih.gov This approach has been successfully used to produce no-carrier-added (n.c.a.) p-[¹²⁴I]iodo-L-phenylalanine and p-[¹³¹I]iodo-L-phenylalanine in high radiochemical yields (90 ± 6%) and purity (>99%). nih.gov The synthesis is rapid, often completed in under an hour, making it suitable for clinical production. nih.gov

Researchers have optimized these procedures to improve yields and convenience. One improved method for synthesizing radioiodinated 4-iodophenylalanine involves a one-step process that combines radioiodination and the removal of protecting groups in situ. nih.govduke.edunih.gov Using an N-Boc, C-tert-butyl ester protected stannyl precursor, this single-step synthesis achieved an average radiochemical yield of 94.8 ± 3.4% for 4-[¹²⁵I]iodo-L-phenylalanine. nih.govduke.edunih.govsnmjournals.orgosti.gov The same procedure using ¹³¹I resulted in a similarly high yield of 90.0 ± 3.8%. nih.gov Carrier-added (c.a.) ¹³¹I-IPA can also be prepared via isotopic radio-iodination, a method involving the exchange of non-radioactive iodine with ¹³¹I in the presence of a copper(II) sulphate catalyst. nih.gov

The choice of isotope depends on the intended application: ¹²³I is used for SPECT imaging, ¹²⁴I for PET imaging, and ¹³¹I for therapeutic purposes. nih.govnih.govresearchgate.netnih.govsnmjournals.org

IsotopePrecursorMethodRadiochemical Yield (RCY)Reference
¹²⁴I, ¹³¹IN-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylesterIododestannylation90 ± 6% nih.gov
¹²⁵I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateOne-step Iododestannylation & Deprotection94.8 ± 3.4% nih.govduke.edusnmjournals.org
¹³¹I(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateOne-step Iododestannylation & Deprotection90.0 ± 3.8% nih.gov
¹³¹I4-iodo-L-phenylalanineCu²⁺-catalyzed Isotopic Exchange88 ± 10% nih.gov

The design of the precursor molecule is critical for successful radiohalogenation. For radioiodination, organotin compounds, particularly trialkylarylstannanes, are the most widely used precursors. mdpi.comnih.gov The key reaction is an electrophilic ipso-substitution (iododestannylation), where the carbon-tin bond is cleaved and replaced by a carbon-iodine bond. mdpi.com

A significant advancement in precursor design was the development of a stannyl precursor for 4-iodophenylalanine where both the amino and carboxylic acid groups were protected with acid-labile groups (Boc and tert-butyl ester, respectively). nih.govduke.edunih.gov This design offers a major advantage over precursors with base-labile protecting groups (like methyl esters), as it allows for a single-step deprotection under mild acidic conditions, which minimizes the risk of racemization at the chiral center. nih.gov The synthesis of this precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, was achieved from the corresponding iodo-derivative via a Stille reaction. nih.gov

Another commonly used precursor is N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester. nih.gov While effective, its deprotection requires a two-step process involving acid treatment for the Boc group and alkaline hydrolysis for the methyl ester, which is a more complex procedure. nih.govnih.gov

Precursor TypeExample CompoundKey FeaturesReference
Stannyl(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateAcid-labile protecting groups (Boc, t-Bu ester); allows single-step deprotection. nih.govsnmjournals.org
StannylN-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylesterRequires two-step deprotection (acid and base). nih.gov
Silyl4-triethylsilyl-L-phenylalanineAlternative to toxic stannanes; allows for direct labeling of deprotected amino acid. researchgate.net
BorylBoc-4-borono-L-phenylalanineNontoxic alternative to stannanes; used for iododeboronation reactions. mdpi.comrsc.org

Advanced Chemical Modifications for Functionalization

Beyond iodination, this compound can be subjected to further chemical modifications to introduce new functionalities. These modifications can alter its biological properties or enable conjugation to other molecules.

The synthesis of organometallic derivatives of phenylalanine, such as stannyl and borono compounds, is fundamental for their use in cross-coupling reactions and radiohalogenation. nih.govrsc.org

Stannyl derivatives are typically synthesized from the corresponding aryl halide (e.g., 4-iodophenylalanine). A common method is the Stille reaction, which couples the aryl halide with an organotin reagent, such as hexamethylditin, in the presence of a palladium catalyst. nih.gov This was the method used to prepare (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate from its iodo-analogue. nih.gov

Borono derivatives (containing a boronic acid or ester group) are valuable, non-toxic alternatives to stannanes. mdpi.com They are key intermediates in Suzuki cross-coupling reactions and can also be used as precursors for radioiodination via iododeboronation. mdpi.comrsc.org The synthesis of boronic acid derivatives of phenylalanine can be achieved through palladium-catalyzed reactions. For example, Boc-4-borono-L-phenylalanine has been synthesized from an iodonium (B1229267) salt via a copper-mediated reaction or from Boc-4-iodo-L-phenylalanine through a palladium-catalyzed borylation reaction. rsc.org

Phosphorylation is a key post-translational modification that regulates protein function. The synthesis of phosphorylated phenylalanine analogues is of great interest for studying cellular signaling pathways. rsc.orgresearchgate.net While direct phosphorylation of this compound is not widely reported, the synthetic principles are derived from methods used on phenylalanine and tyrosine. nih.govresearchgate.net

Phosphorylation can be introduced at different positions:

Ring Phosphorylation: Creating analogues of phosphotyrosine, where a phosphate (B84403) group is attached to the phenyl ring. L-4-phosphophenylalanine (Pp) is one such derivative that has been synthesized. researchgate.net Non-hydrolyzable phosphonate (B1237965) mimetics, such as 4'-(phosphonomethyl)phenylalanine (Pmp) and 4'-(phosphonodifluoromethyl)phenylalanine (F₂Pmp), are also important synthetic targets as they are stable against enzymatic cleavage by phosphatases. rsc.orgrsc.orgacs.org The synthesis of these compounds often involves multi-step sequences starting from protected iodophenylalanine or tyrosine derivatives. rsc.orgacs.org

N-Phosphorylation: Attaching a phosphoryl group to the amino group of the amino acid. N-Phosphoryl dipeptides derived from phenylalanine have been synthesized and studied. nih.gov This type of modification directly alters the amino terminus of the molecule.

These strategies provide a chemical toolbox to create functionalized this compound derivatives with potential applications in chemical biology and drug discovery. rsc.orgresearchgate.net

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a powerful and versatile method for the introduction of a carbonyl group into organic molecules, transforming aryl halides into a variety of valuable carboxylic acid derivatives, ketones, and amides. scielo.brresearchgate.net This methodology is of significant interest in synthetic chemistry due to its ability to form carbon-carbon bonds with high efficiency and selectivity under relatively mild conditions. researchgate.netnih.gov The general mechanism of these reactions involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by the coordination and migratory insertion of carbon monoxide (CO) to form a key acyl-palladium intermediate. scielo.brdiva-portal.org This intermediate can then be intercepted by a range of nucleophiles to yield the desired carbonylated product. scielo.brresearchgate.net

In the context of this compound, palladium-catalyzed carbonylation offers a direct route to introduce a carbonyl functional group at the 4-position of the phenyl ring. This transformation opens up possibilities for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The nature of the final product is determined by the nucleophile employed in the reaction. For instance, using alcohols as nucleophiles leads to the formation of esters, while amines yield amides.

Detailed research into the palladium-catalyzed carbonylation of substrates structurally similar to this compound, such as other aryl iodides and phenylalanine derivatives, provides a strong basis for predicting the conditions and outcomes for this specific transformation. researchgate.netdiva-portal.org Key parameters that influence the success of the carbonylation include the choice of palladium catalyst, the ligand, the source of carbon monoxide, the base, and the solvent system. scielo.brnih.gov

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). uni-rostock.de The selection of an appropriate ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Ligands such as triphenylphosphine (B44618) (PPh₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have been shown to be effective in promoting carbonylation reactions of aryl halides. nih.gov

Carbon monoxide can be supplied from a pressurized cylinder or generated in situ from solid sources like molybdenum hexacarbonyl (Mo(CO)₆), which can be more convenient and safer for laboratory-scale synthesis. diva-portal.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), to neutralize the hydrogen halide formed during the reaction. scielo.br

The following table outlines representative conditions for the palladium-catalyzed carbonylation of an aryl iodide, which are applicable to this compound, based on established methodologies for similar substrates.

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of this compound

ParameterConditionPurpose/CommentReference
Substrate This compoundThe starting aryl iodide.
Palladium Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle. uni-rostock.de
Ligand PPh₃ or XantphosStabilizes the palladium catalyst and influences reactivity and selectivity. nih.gov
CO Source CO gas (1-10 atm) or Mo(CO)₆Source of the carbonyl group. diva-portal.orgorganic-chemistry.org
Nucleophile Alcohol (e.g., Methanol)Traps the acyl-palladium intermediate to form an ester. researchgate.net
Amine (e.g., Benzylamine)Traps the acyl-palladium intermediate to form an amide. researchgate.net
Base Triethylamine (Et₃N) or K₂CO₃Neutralizes the HI generated during the reaction. scielo.br
Solvent Toluene, Dioxane, or DMFProvides the reaction medium. unibo.it
Temperature 80-120 °CTo ensure a reasonable reaction rate.

The carbonylative coupling of aryl iodides is a well-established transformation. For example, the carbonylative Suzuki coupling of aryl iodides with boronic acids has been achieved using a Pd/SiC catalyst, yielding unsymmetrical ketones with high conversion and selectivity. scielo.br Similarly, the synthesis of various amides via aminocarbonylation highlights the broad applicability of this palladium-catalyzed approach. diva-portal.orgorganic-chemistry.org These examples underscore the feasibility and synthetic utility of applying palladium-catalyzed carbonylation to this compound to generate a diverse set of derivatives.

Role as a Chemical Probe for Biological Macromolecules

Chemical probes are small molecules used to study and manipulate biological systems. burleylabs.co.uk The specific structural features of this compound allow it to serve as a valuable probe for investigating the structure, function, and interactions of proteins and nucleic acids.

The incorporation of unnatural amino acids is a powerful strategy for studying protein structure and function. researchgate.net The 4-iodophenylalanine scaffold is particularly useful in this regard. The iodine atom is electron-rich and heavy, making it an excellent probe for X-ray crystallography. When incorporated into a protein, it can help in solving the phase problem, a critical step in determining the three-dimensional structure of proteins. chemimpex.comacs.org Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can influence protein stability and ligand binding. acs.org

While the direct ribosomal incorporation of this compound is blocked by the N-methylation, it can be incorporated into peptides through solid-phase synthesis. researchgate.net These modified peptides can then be used to study peptide-protein or peptide-nucleic acid interactions. The N-methyl group removes the hydrogen bond donor capability of the amide nitrogen, which can be used to investigate the importance of specific hydrogen bonds in molecular recognition events. This modification also increases the lipophilicity and metabolic stability of the peptide, which can be advantageous for in vivo studies.

Spectroscopic probes based on o-Nitrotyrosine and p-iodophenylalanine have been used for the structural characterization of protein complexes, such as SH3 domains. ncats.io Similarly, peptides containing this compound could be used as probes in NMR or other spectroscopic techniques to monitor conformational changes and binding events.

The study of substrate recognition by enzymes and transport proteins is fundamental to understanding metabolic pathways and cellular signaling. snmjournals.org Amino acid analogs are crucial tools for probing the specificity of these systems. nih.gov Iodinated amino acids, including various isomers of iodophenylalanine and iodotyrosine, have been used to compare uptake and biodistribution, revealing differences in substrate recognition among various amino acid transporters. snmjournals.org

The introduction of an N-methyl group on 4-iodophenylalanine provides a specific tool to investigate the role of the amino group's hydrogen in substrate binding and transport. By comparing the interaction of a biological transporter with both 4-iodophenylalanine and this compound, researchers can determine if the N-H group is a critical recognition element. For example, studies with brominated α-methyl-phenylalanine derivatives have shown that modifications to the amino acid structure significantly affect their transport by L-type amino acid transporter 1 (LAT1). snmjournals.org This approach helps in mapping the binding pockets of transporters and enzymes, providing insights that are crucial for drug design. chemimpex.com

Utilization in Fluorescent Labeling Studies

Fluorescent labeling is a cornerstone technique in cell biology, allowing for the visualization and tracking of molecules within cells and organisms. baseclick.eu Non-canonical amino acids can be used to create novel fluorescent probes or to introduce functionalities for attaching external fluorophores. nih.gov

Non-natural amino acids with inherent fluorescence or those that can be readily converted into fluorescent molecules are valuable for biological and pathological research. guidechem.com Research has demonstrated the synthesis of fluorescent probes from L-4-iodophenylalanine. In one example, a fluorescent amino acid was synthesized by reacting a protected 4-iodophenylalanine with 4-fluorostyrene (B1294925) via a palladium-catalyzed reaction, followed by deprotection steps. guidechem.com The resulting compound exhibited distinct fluorescent properties.

The development of such probes allows for the visualization of various cellular processes. rsc.org By designing probes that change their fluorescent output in response to specific environmental changes (e.g., pH, viscosity, presence of an analyte), researchers can monitor dynamic cellular events in real time. nih.govmdpi.com this compound can serve as a scaffold for developing new fluorescent probes, where the N-methyl group can be used to fine-tune the probe's solubility, membrane permeability, and interaction with its biological target.

Table 1: Optical Properties of a Fluorescent Probe Derived from L-4-Iodophenylalanine guidechem.com
PropertyValue
Excitation Wavelength (λex)314 nm
Emission Wavelength (λem)355 nm
Stokes Shift41 nm
Fluorescence Quantum Yield (Φ)0.22

Once a fluorescent probe is developed, it can be used to track a wide range of molecular activities. iodobenzene.ltdnih.gov For instance, fluorescently labeled amino acids or peptides can be used to monitor protein synthesis, trafficking, and localization within living cells. caltech.edu While direct incorporation of this compound into proteins during translation is not feasible, fluorescently labeled versions of this amino acid can be used to study the activity of amino acid transporters.

The process involves introducing the fluorescent analog to cells and monitoring its uptake and distribution using fluorescence microscopy. nih.gov This allows for the real-time observation of transport kinetics and the influence of inhibitors or other drugs on transporter activity. This method provides high sensitivity and specificity for studying molecular events as they occur. baseclick.eu

Stable Isotope Labeling for Mechanistic Elucidation

Stable isotope labeling is a powerful, non-radioactive method for tracing the metabolic fate of molecules and for detailed structural analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comnih.gov In this technique, atoms in a molecule are replaced with their heavier stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N). uni-frankfurt.de

This compound can be synthesized with stable isotopes at various positions to aid in mechanistic studies. For example, incorporating ¹³C into the phenyl ring or the N-methyl group, or replacing ¹⁴N with ¹⁵N, would create a heavier version of the molecule that is distinguishable by mass spectrometry. This labeled compound could then be used as a tracer in metabolic studies to follow its uptake, transport, and any potential downstream transformations without the complications of radioactivity.

In NMR spectroscopy, isotope labeling is essential for studying the structure and dynamics of proteins and nucleic acids. uni-frankfurt.de While this compound itself is not incorporated into proteins via the ribosome, isotopically labeled versions can be used in several ways:

As a free ligand: To study its binding to a target protein (e.g., a transporter or enzyme) using isotope-edited NMR experiments.

In synthetic peptides: To probe the structure and dynamics of specific regions of the peptide or to monitor its interaction with a larger biological molecule.

The choice of isotope and labeling pattern can be tailored to the specific research question, making it a versatile strategy for elucidating complex biological mechanisms. nih.govplos.org

Table 2: Potential Stable Isotope Labeling Schemes for this compound and Their Applications
IsotopePotential Labeling SitePrimary ApplicationDetection Technique
¹³CPhenyl ring, Carbonyl group, N-methyl groupMetabolic tracing, Structural analysis of bindingMass Spectrometry, NMR Spectroscopy
¹⁵NAmino groupStructural analysis, Hydrogen bond studiesNMR Spectroscopy
²H (Deuterium)Aliphatic or aromatic C-H bondsSimplifying NMR spectra, Studying kinetic isotope effectsNMR Spectroscopy, Mass Spectrometry

Radiometric Labeling for Biological Research (Non-Clinical)

Radiometric labeling involves tagging a molecule with a radioactive isotope. This approach is exceptionally sensitive and is widely used to study the biodistribution, transport, and cellular uptake of compounds in non-clinical research, particularly in oncology. The iodine atom on this compound makes it an ideal candidate for radioiodination with isotopes like Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), and Iodine-131 (¹³¹I).

Radioiodinated amino acids are extensively developed as tracers to study the increased nutrient demands of cancer cells, which often overexpress specific amino acid transporters. While studies specifically detailing the radiometric use of this compound are not prominent, research on the closely related compound, p-iodo-L-phenylalanine (IPA), provides a clear blueprint for its potential application.

In vitro studies using various cancer cell lines, such as glioma and breast cancer, have demonstrated that radioiodinated IPA is taken up by the cells. For instance, in MCF-7 breast cancer cells, the uptake of [¹²⁵I]I-Phe was significant, reaching up to 49.0 ± 0.7% of the input dose after 60 minutes. Animal models further confirm these findings. Biodistribution studies in mice bearing human glioblastoma xenografts showed a high level of accumulation and prolonged retention of [¹²⁴I]IPA and [¹³¹I]IPA in the tumor tissue, with primarily renal excretion. The N-methylation of amino acids is a known strategy to alter transporter specificity, often to target the System A transporters, which are also upregulated in many cancers and are notable for their ability to transport N-methylated substrates. This suggests that radioactively labeled this compound could be a valuable tool for probing System A transporter activity in vitro and in animal models.

To confirm that the uptake of a radiolabeled amino acid is mediated by a specific transporter, researchers perform in vitro inhibition studies. In these experiments, cancer cells are incubated with the radiotracer in the presence of a large excess of unlabeled amino acids or known transporter inhibitors. A significant reduction in radioactivity inside the cells confirms a specific, transporter-mediated uptake mechanism.

For the related compound p-iodo-L-phenylalanine (IPA), inhibition experiments have confirmed that its uptake into glioma cells is mediated by the sodium-independent L-type and ASC-type amino acid transporters. This was demonstrated by the significant reduction in radiotracer accumulation when co-incubated with specific substrates for these systems, such as L-phenylalanine and 2-amino-2-norbornane-carboxylic acid (BCH), a classic inhibitor of the L-system. In contrast, inhibitors of other transport systems, like MeAIB for System A, did not affect IPA uptake.

Given that N-methylation specifically allows amino acids to be transported by System A, similar inhibition studies with radiolabeled this compound would be expected to show competition with known System A substrates like α-(methylamino)isobutyric acid (MeAIB). Such studies are crucial for elucidating the precise cellular accumulation mechanisms and for validating the specificity of new radiotracers in biological research.

The table below summarizes findings from in vitro inhibition studies on the closely related compound p-[¹²⁴I]iodo-L-phenylalanine (IPA) in human glioblastoma cells, demonstrating how transporter specificity is investigated.

Inhibitor (System)Cell Line% of Control Uptake
BCH (L-System)A120725%
MeAIB (A-System)A120796%
L-Phenylalanine A120730%
Arginine (B+,0)A120794%
BCH (L-System)HOM-T386828%
MeAIB (A-System)HOM-T386898%
Data derived from studies investigating the uptake mechanisms of p-iodo-L-phenylalanine, a structural analog of this compound. Data sourced from reference.

Strategies for Site-Specific Incorporation

Engineering proteins with atomic precision requires methods that can direct the insertion of a noncanonical amino acid to a specific, predetermined position within the polypeptide chain. This is achieved by repurposing the cellular translation apparatus.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins in living organisms. nih.gov This strategy relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to function independently of the host's endogenous pairs. nih.gov The process involves reassigning a codon, typically a stop codon, to the desired ncAA.

The most commonly used stop codon for this purpose is the amber codon (UAG). biorxiv.org However, to incorporate multiple, distinct ncAAs into a single protein, other codons must be utilized, such as the opal (UGA) or ochre (UAA) stop codons. nih.govannualreviews.org The principle involves introducing a suppressor tRNA with an anticodon that recognizes the reassigned stop codon (e.g., UGA). This tRNA is specifically charged with the ncAA, such as this compound, by its cognate orthogonal aaRS. frontiersin.org When the ribosome encounters the in-frame UGA codon on the messenger RNA (mRNA) transcript, the suppressor tRNA delivers the ncAA, allowing translation to continue rather than terminate. nih.gov

The development of these systems for N-methylated amino acids is particularly challenging. The ribosome must be able to accommodate the N-methylated aminoacyl-tRNA and efficiently catalyze the formation of a peptide bond involving the secondary amine. nih.gov While amber suppression has been more extensively documented, the extension to opal and ochre suppression follows the same fundamental principles, expanding the toolkit for creating complex, modified proteins. nih.govannualreviews.org

Cell-free protein synthesis (CFPS) systems offer a robust and versatile platform for producing proteins containing ncAAs. nih.govnih.gov These systems are prepared from cellular extracts and contain all the necessary translational machinery (ribosomes, tRNAs, aaRSs, elongation factors) but lack a cell wall, providing an open environment that is highly amenable to manipulation. frontiersin.orgnih.gov This "openness" allows for the direct addition of purified components, including the desired ncAA, engineered tRNAs, and orthogonal synthetases, at optimal concentrations. nih.gov

Several advantages make CFPS ideal for integrating challenging ncAAs like this compound:

Direct Access: The lack of a cell membrane barrier allows for the easy addition of the ncAA, which might otherwise have poor cellular uptake. frontiersin.org

Reduced Toxicity: High concentrations of an ncAA or components of the orthogonal system that might be toxic to living cells can be tolerated in a cell-free reaction.

System Optimization: The concentrations of crucial components like magnesium, tRNAs, and energy sources can be precisely controlled to maximize the yield and fidelity of ncAA incorporation. nih.gov

Bypassing Degradation: The absence of cellular proteases in some optimized systems can prevent the degradation of the synthesized protein.

For N-methylated amino acids, CFPS systems can be further engineered by modifying elongation factors or even the ribosome itself to better accommodate these sterically demanding substrates and improve the efficiency of peptide bond formation. nih.govfrontiersin.org

Impact on Peptide Synthesis Methodologies

The unique structural properties of this compound, particularly the N-methyl group, present distinct challenges and opportunities for chemical peptide synthesis. The steric hindrance imposed by the methyl group on the amide nitrogen significantly impacts the kinetics of peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides. bachem.com However, incorporating N-methylated amino acids like this compound is notoriously difficult due to the steric hindrance at the N-terminus, which slows down the coupling reaction. peptide.com Coupling an amino acid to the N-methylated residue is particularly challenging.

To overcome this, specialized protocols and powerful coupling reagents are required to achieve efficient amide bond formation. peptide.comscielo.org.mx Standard reagents are often ineffective, leading to low yields and incomplete reactions. The use of 4-iodophenylalanine in SPPS also provides a versatile scaffold for post-synthesis modifications via cross-coupling reactions. nih.gov

Coupling Reagent ClassExamplesKey Characteristics for N-Methyl Amino Acid Coupling
Aminium/Uronium SaltsHATU, HBTU, HCTUHATU is highly effective due to the formation of a reactive HOAt ester, which accelerates coupling and minimizes side reactions. HBTU and HCTU are generally less effective for sterically hindered couplings. peptide.comscielo.org.mx
Phosphonium SaltsPyBOP, PyAOP, PyBroPThese reagents, particularly the bromine-based PyBroP, are highly reactive and can drive difficult couplings to completion. They are often used in combination with additives like HOAt. peptide.com
OtherBOP-Cl, Triphosgene (for amino acid chlorides)These methods generate highly reactive acylating species (acyl chlorides or phosphinic anhydrides) capable of overcoming the steric barrier of the N-methyl group. peptide.com

Monitoring the coupling reaction is also critical. Traditional ninhydrin (B49086) tests are ineffective as the secondary amine of the N-methylated residue does not produce the characteristic color change. Instead, tests like the bromophenol blue test are used to confirm the completion of the coupling step. peptide.com

While less common for the synthesis of long peptides, solution-phase synthesis remains a viable and sometimes advantageous method for creating shorter peptide fragments or for scaling up production. scielo.org.mx The synthesis of peptides containing this compound in solution involves the stepwise coupling of protected amino acid building blocks. scielo.org.mx

This approach faces similar challenges to SPPS regarding the steric hindrance of the N-methyl group, necessitating the use of potent coupling reagents like HATU to ensure high yields. scielo.org.mx A key difference is that purification of the intermediate product is required after each coupling step, typically via column chromatography, which can be labor-intensive. However, solution-phase methods can offer greater flexibility in the choice of protecting groups and reaction conditions and can be easier to scale for manufacturing purposes. scielo.org.mx

A critical challenge in any peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids, preventing racemization or epimerization (the loss of chirality at the α-carbon). nih.gov This is particularly relevant when activating an amino acid for coupling. The risk of epimerization increases with highly activating coupling reagents and longer activation times, which are often required for coupling sterically hindered residues like this compound. nih.gov

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.gov The formation of this planar, achiral intermediate allows for the proton at the α-carbon to be removed and re-added from either face, leading to a mixture of D and L isomers.

Strategies to minimize epimerization include:

Choice of Coupling Reagent: Using reagents that incorporate additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives can suppress oxazolone (B7731731) formation and accelerate the desired coupling reaction. nih.gov

Reaction Conditions: Performing the coupling at lower temperatures and minimizing the time the amino acid remains in its activated state before the addition of the amine component.

Base Selection: Using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) at a controlled pH can reduce the rate of proton abstraction from the oxazolone intermediate. nih.gov

Careful optimization of these factors is essential to ensure the synthesis of a stereochemically pure peptide containing this compound.

Modulation of Peptide and Protein Properties

The introduction of this compound into a peptide or protein sequence can profoundly alter its biological and physical characteristics. The N-methyl group introduces conformational constraints and resistance to enzymatic degradation, while the iodine atom provides a heavy element for crystallographic phasing and can participate in specific non-covalent interactions.

A primary challenge in the development of therapeutic peptides is their susceptibility to degradation by proteolytic enzymes, which leads to a short in-vivo half-life. peptide.com The incorporation of N-methylated amino acids is a widely adopted strategy to overcome this limitation.

The N-methyl group on the peptide backbone sterically hinders the approach of proteases, which typically require an unsubstituted amide bond for recognition and cleavage. This modification generally increases the enzymatic stability of peptides against a range of proteases. peptide.com For instance, while many peptides are readily metabolized by digestive enzymes, the introduction of N-methyl amino acids can significantly increase their stability. peptide.com Furthermore, substitutions with N-methyl amino acids have been shown to enhance peptide stability in human serum. mdpi.com In one study, N-methylation increased the amount of remaining peptide from 40% to 65% after one hour of exposure to serum proteases. mdpi.com While single N-methyl substitutions may not be sufficient to protect against all enzymes, particularly in sequences with multiple cleavage sites, they represent a crucial tool for improving the pharmacokinetic profile of peptide-based drug candidates. peptide.commdpi.com The inclusion of N-methyl groups can also enhance activity and selectivity, often by reducing the conformational flexibility of the peptide backbone. peptide.com

Modification StrategyEffect on StabilityRationale
N-Methylation Increased resistance to proteolytic enzymes. peptide.comThe methyl group on the amide nitrogen provides steric hindrance, preventing protease binding and cleavage. peptide.com
N-Methylation Enhanced stability in human serum. mdpi.comProtects against degradation by serum proteases, increasing peptide half-life. mdpi.com
N-Methylation Potential for improved selectivity. peptide.comReduced backbone flexibility can lead to more specific interactions with biological targets. peptide.com

The aggregation of peptides, particularly into amyloid fibrils, is a significant concern in both disease pathology and the manufacturing of peptide therapeutics. nih.gov The incorporation of this compound can directly influence these processes through two distinct mechanisms: N-methylation and halogenation.

N-methylation is a key strategy for preventing uncontrolled peptide aggregation. nih.govacs.org In studies on peptides derived from the amyloid-beta (Aβ) protein, incorporating an N-methyl group on specific residues was shown to prevent aggregation that occurs through edge-to-edge hydrogen bonding between β-sheets. nih.govacs.org This modification, however, does not necessarily dictate the final oligomeric structure, allowing for the formation of controlled, soluble assemblies like trimers and hexamers instead of insoluble fibrils. nih.govacs.org The N-methyl groups can occupy spaces that might otherwise be filled by water molecules, altering the packing and structure of the oligomers. nih.govacs.org

The iodine atom of 4-iodophenylalanine also influences aggregation, but through different interactions. Halogenation of phenylalanine residues in a pentapeptide fragment of human calcitonin was found to promote the formation of hydrogels composed of fibrillar networks. researchgate.net The iodine atom can participate in halogen bonds, acting as an electropositive "σ-hole" donor that interacts with electronegative atoms, which can influence supramolecular self-assembly. researchgate.net Therefore, while N-methylation disrupts the hydrogen bonding that drives amyloid aggregation, the iodine atom can introduce new, specific interactions that may either promote or inhibit aggregation depending on the peptide context. The 4-iodophenylalanine moiety has also proven invaluable as a tool for structural biology, where the heavy iodine atom is used for phase determination in X-ray crystallography to solve the three-dimensional structures of complex peptide assemblies. nih.govacs.org

Peptide ModificationModel SystemObserved Effect on Conformation and AggregationReference
N-Methylation of Gly₃₃Aβ(17-36) derived peptidePrevented uncontrolled aggregation by blocking edge-to-edge H-bonding. nih.govacs.org
N-Methylation of Phe₂₀Aβ(17-36) derived peptidePrevented aggregation; did not alter the formation of trimeric oligomers. nih.govacs.org
Incorporation of 4-iodophenylalanineAβ(17-36) derived peptideUsed for crystallographic phasing to determine the oligomeric structure. nih.govacs.org
Iodination of PhenylalanineHuman Calcitonin fragment (DFNKF)Promoted the formation of hydrogels and fibrillar networks. researchgate.net

The incorporation of noncanonical amino acids (ncAAs) is a cornerstone of modern protein engineering, enabling the introduction of novel functionalities and the enhancement of existing properties. researchgate.netnih.gov The unique characteristics of this compound make it a candidate for tailoring protein attributes such as stability, folding, and catalytic activity.

The introduction of ncAAs can be achieved through methods like selective pressure incorporation (SPI) or by using cell-free protein synthesis systems, which allow for the site-specific placement of the desired amino acid. researchgate.netnih.gov Phenylalanine analogs, in particular, have been widely used to modify protein function. For example, the substitution of a phenylalanine with p-benzoylphenylalanine (pBzF) in one enzyme resulted in a dramatic 21°C increase in its melting temperature. nih.gov This enhanced thermal stability was attributed to the formation of a new covalent bond between the benzophenone (B1666685) group of pBzF and a nearby cysteine residue, stabilizing the protein's dimeric structure. nih.gov

Similarly, the functional groups of this compound can be exploited to engineer new properties. The heavy iodine atom is a well-established tool for determining protein structures via X-ray crystallography, which is fundamental to understanding and engineering function. acs.org The N-methyl group, by restricting backbone rotation, can be used to lock in specific conformations, potentially enhancing binding affinity or altering enzymatic activity. peptide.com The combination of these features in a single amino acid provides a unique tool for creating proteins with enhanced stability and novel functions not accessible with the 20 canonical amino acids. nih.gov

Phenylalanine AnalogIncorporation MethodEffect on Protein Properties
para-Iodophenylalanine (IoF) Cell-free protein synthesisUsed as a heavy atom for X-ray crystallography to aid in structural determination. researchgate.netacs.org
para-Azidophenylalanine (AzF) Cell-free protein synthesisProvides a bio-orthogonal handle for chemical conjugation. researchgate.net
para-Acetylphenylalanine (AcF) Cell-free protein synthesisCan be used for chemical ligation and to introduce probes. researchgate.net
para-Benzoylphenylalanine (Bpa) Cell-free protein synthesisActs as a photo-crosslinker to study protein-protein interactions. researchgate.net
p-Benzoylphenylalanine (pBzF) Random incorporation & selectionIncreased thermal stability of E. coli metA by 21°C. nih.gov

Mechanistic and Structural Studies in Biological Systems

Investigation of Biochemical Pathways

Research into the direct metabolic fate of n-Methyl-4-iodophenylalanine is not extensively detailed in the available scientific literature. However, its structural characteristics allow for informed analysis of its potential role and disruptive effects in metabolic studies.

The natural metabolism of phenylalanine is a well-defined pathway, primarily involving its conversion to tyrosine by the enzyme phenylalanine hydroxylase. This process is critical, and its disruption leads to metabolic disorders such as phenylketonuria (PKU) mdpi.com. Synthetic analogs of phenylalanine are often used as probes or inhibitors to study these pathways.

This compound is not a known natural metabolite. The presence of the N-methyl group fundamentally alters its chemical properties compared to native phenylalanine. N-methylation is a metabolic process for some compounds, such as the activation of carcinogenic primary arylamines by amine N-methyltransferases nih.gov. However, the N-methylation of phenylalanine itself is not a feature of its primary metabolic pathway. Consequently, this compound is primarily utilized as an external chemical probe rather than a direct participant or intermediate in the natural phenylalanine cascade. Its utility lies in its ability to interact with—or be rejected by—biological systems, thereby helping to delineate the specific structural requirements of enzymes and transporters involved in amino acid metabolism.

While direct studies on metabolic network perturbations by this compound are limited, its structural features suggest it would likely function as a competitive inhibitor or a disruptor if it interacts with enzymes that normally bind phenylalanine. The bulky iodine atom and the N-methyl group could affect enzyme active site binding.

More significantly, its primary interaction is with amino acid transporters, which govern the intracellular concentration of amino acids. By potentially blocking or competing for transport, it could perturb metabolic networks indirectly by limiting the availability of essential amino acids like phenylalanine. For instance, studies on the related compound p-[123I]-iodo-L-phenylalanine (IPA) show that its uptake into cells is significantly altered by the presence of other large neutral amino acids, indicating competition for shared transport systems researchgate.net. Any such competition by this compound would have downstream effects on protein synthesis and other metabolic pathways dependent on amino acid availability.

Elucidation of Amino Acid Transporter Function

The most significant area of research involving this compound and its analogs is in the study of amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1).

The Large Neutral Amino Acid Transporter 1 (LAT1), a member of the SLC7A5 family, is responsible for the sodium-independent transport of large neutral amino acids, including phenylalanine, across cell membranes nih.gov. It is a crucial transporter in the blood-brain barrier and is overexpressed in many cancer cells, making it a target for drug delivery nih.gov.

Studies using Xenopus oocytes and other cell models to elucidate the mechanism of LAT1 substrate recognition have revealed strict structural requirements. For a compound to be recognized and transported by LAT1, it must possess both a free (unsubstituted) carboxyl group and a free alpha-amino group researchgate.netelsevierpure.comdrugbank.com.

Crucially, research has demonstrated that N-methyl phenylalanine does not inhibit the LAT1-mediated uptake of radiolabeled phenylalanine researchgate.netelsevierpure.comdrugbank.com. This indicates that the methylation of the alpha-amino group prevents the molecule from binding to the transporter's active site. By extension, this compound, which also possesses this N-methyl group, is not recognized as a substrate by the LAT1 transporter. This finding is critical as it highlights the precise chemical specificity of LAT1 and underscores the importance of the free primary amine for transporter interaction.

Table 1: Interaction of Phenylalanine Analogs with LAT1 Transporter
CompoundFree Amino GroupFree Carboxyl GroupInteraction with LAT1
L-PhenylalanineYesYesSubstrate
p-Iodo-L-phenylalanineYesYesSubstrate
N-methyl phenylalanineNoYesNot a Substrate/Inhibitor researchgate.netelsevierpure.comdrugbank.com
This compound (Inferred)NoYesNot a Substrate/Inhibitor

Comparative in vitro uptake studies further clarify the role of specific chemical modifications on transport. While this compound is not transported by LAT1, its non-N-methylated counterpart, p-iodo-L-phenylalanine (IPA), is readily transported.

In studies using human glioblastoma and rat glioma cells, the uptake of radioiodinated IPA was shown to be rapid and significant researchgate.net. This uptake was effectively blocked by 2-amino-2-norbornane-carboxylic acid (BCH), a specific inhibitor of L-type amino acid transporters, confirming that its entry into the cells is mediated by this system (predominantly LAT1). In contrast, inhibitors of other amino acid transport systems, such as System A (MeAIB) and System B+,0 (arginine), had no significant effect on IPA uptake researchgate.net.

These comparative data demonstrate that while the addition of an iodine atom to the phenyl ring is tolerated by the LAT1 transporter, the methylation of the alpha-amino group is not. This makes this compound a useful negative control in studies designed to probe the specificity of the LAT1 transporter.

Table 2: Inhibition of p-[124I]-iodo-L-phenylalanine (IPA) Uptake in Glioma Cells
Inhibitor/CompetitorTarget Transport SystemEffect on IPA Uptake
BCHSystem L (e.g., LAT1)Strongly Inhibited (up to 85%) researchgate.net
L-phenylalanine, L-tyrosineSystem L (Natural Substrates)Strongly Inhibited researchgate.net
MeAIBSystem ANo Significant Effect researchgate.net
ArginineSystem B+,0No Significant Effect researchgate.net

Analysis of Protein Structure and Dynamics

Unnatural amino acids are powerful tools in structural biology. The incorporation of atoms with specific properties can aid in determining the three-dimensional structure of proteins.

The related compound, p-iodo-L-phenylalanine (the non-N-methylated version), has been successfully used for this purpose nih.gov. A method has been developed to genetically encode p-iodo-L-phenylalanine and incorporate it site-specifically into proteins in response to an amber stop codon. The iodine atom is an effective anomalous scatterer of X-rays, which greatly facilitates the phasing of diffraction data in X-ray crystallography experiments nih.gov.

There is no evidence in the scientific literature to suggest that this compound is used in a similar manner. The incorporation of amino acids into proteins during ribosomal translation is highly specific. N-methylated amino acids are not substrates for the natural translational machinery. While specialized methods exist for incorporating some unnatural amino acids, the site-specific insertion of an N-methylated amino acid into a growing polypeptide chain remains a significant technical challenge and is not a standard technique. Therefore, the utility of iodinated phenylalanine analogs in protein structural analysis is currently limited to compounds like p-iodo-L-phenylalanine that can be incorporated biosynthetically.

Conformational Studies in Peptides Containing this compound

The incorporation of n-methylated amino acids into peptides is a well-established strategy to influence their conformational preferences and biological activity. The N-methylation of an amino acid residue introduces a significant steric constraint that can restrict the rotation around the peptide bond, favoring a trans conformation. This modification also eliminates the amide proton, preventing its participation in hydrogen bonding, which is a critical determinant of secondary structures like α-helices and β-sheets.

While direct conformational studies on peptides containing specifically this compound are not extensively documented in publicly available research, the general effects of N-methylation are well-understood. The introduction of the methyl group on the nitrogen atom of 4-iodophenylalanine would be expected to locally disrupt regular secondary structures. This can lead to the induction of turns or more flexible regions within a peptide chain. The bulky iodophenyl side chain, in conjunction with the N-methyl group, would further influence the local conformational space available to the residue.

Table 1: Expected Conformational Effects of this compound in Peptides

FeatureEffect of N-MethylationEffect of 4-Iodophenyl Side ChainCombined Impact on Conformation
Peptide Backbone Restricts φ (phi) and ψ (psi) angles; favors trans amide bond.Steric bulk influences local backbone torsion.Induces local kinks or turns; disrupts regular secondary structures.
Hydrogen Bonding Eliminates amide proton, preventing it from acting as a hydrogen bond donor.Can participate in non-covalent interactions (e.g., halogen bonding).Alters the hydrogen bonding network, potentially destabilizing α-helices and β-sheets.
Side Chain Interactions May alter side chain orientation due to steric hindrance.The iodine atom can act as a heavy-atom probe and participate in halogen bonding.Provides a unique probe for studying peptide structure and interactions.

Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of new therapeutics. The site-specific incorporation of unnatural amino acids like this compound into proteins offers a powerful method to probe and modulate PPIs.

The iodine atom in this compound can serve as a heavy atom for X-ray crystallography, aiding in the structural determination of protein complexes. Furthermore, the iodophenyl group has the potential to be used in photo-crosslinking experiments. Upon UV irradiation, the carbon-iodine bond can be cleaved to generate a reactive radical that can form a covalent bond with interacting partner proteins in close proximity. This allows for the "capture" of transient or weak interactions for subsequent identification and analysis by techniques like mass spectrometry. The N-methyl group can also influence the binding affinity and specificity of the interaction by altering the local conformation and removing a hydrogen bond donor.

Influence on Protein-DNA Interactions

The recognition of specific DNA sequences by proteins is essential for the regulation of gene expression. Similar to its role in studying PPIs, this compound can be a valuable tool for investigating protein-DNA interactions.

When incorporated at the interface of a DNA-binding protein, the iodophenyl group can be used for photo-crosslinking to the DNA backbone or bases, providing precise information about the binding site and orientation. The heavy iodine atom can also be used in crystallographic studies to help phase the diffraction data and solve the three-dimensional structure of the protein-DNA complex. The presence of the N-methyl group can be used to probe the importance of specific hydrogen bonds between the protein backbone and the DNA.

Understanding Post-Translational Modifications

Exploration of α-N-Terminal Methylation Processes

Alpha-N-terminal methylation is a post-translational modification that plays a role in regulating protein function and stability. This modification is carried out by N-terminal methyltransferases (NTMTs). Understanding the substrate specificity and mechanism of these enzymes is an active area of research.

While there is no direct evidence of this compound being used in studies of α-N-terminal methylation, it is plausible that this amino acid or peptides containing it could be synthesized and tested as potential inhibitors or substrates for NTMTs. The bulky and electronically modified side chain could provide insights into the steric and electronic requirements of the enzyme's active site. Competitive inhibition assays could be employed to determine if peptides containing this compound can bind to NTMTs and block their activity.

Enzymatic Activity and Modulation (e.g., NUDT15 studies)

NUDT15 is a nudix hydrolase that is involved in the metabolism of thiopurine drugs, which are used in the treatment of cancer and inflammatory diseases. The enzyme dephosphorylates the active metabolites of these drugs, preventing their incorporation into DNA and reducing their toxicity.

Currently, there is no published research investigating the interaction of this compound with NUDT15. The known substrates for NUDT15 are nucleoside diphosphates and triphosphates. It is unlikely that a single amino acid would be a substrate for this enzyme. However, in the broader context of drug development, understanding the structure and function of enzymes like NUDT15 is crucial. The use of modified amino acids in the synthesis of potential enzyme inhibitors is a common strategy. It is conceivable that derivatives of this compound could be incorporated into larger molecules designed to target the active site of NUDT15 or other enzymes.

Advanced Characterization Techniques and Theoretical Modeling

Spectroscopic Analysis

Spectroscopic methods are fundamental to understanding the chemical structure and behavior of n-Methyl-4-iodophenylalanine at an atomic level.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the N-methyl group introduces a distinct singlet, typically observed in the range of 2.6-3.0 ppm. The protons on the aromatic ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, with doublets appearing in the aromatic region (approximately 7.0-7.8 ppm). The α-proton and the β-protons of the alanine (B10760859) backbone can be identified by their chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The iodine atom significantly influences the chemical shift of the carbon to which it is attached (C4), causing it to appear at a distinct upfield position compared to unsubstituted phenylalanine. The N-methyl carbon provides a signal in the aliphatic region, confirming the methylation of the amino group.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.8 (s)~35
α-CH~4.0 (dd)~60
β-CH₂~3.1 (m)~38
Aromatic C2-H, C6-H~7.1 (d)~132
Aromatic C3-H, C5-H~7.7 (d)~138
Aromatic C1-~137
Aromatic C4-I-~92
Carbonyl C=O-~175

Fluorescence Spectroscopy in Probe Applications

While aromatic amino acids like tryptophan possess intrinsic fluorescence, this compound itself is not typically employed as a primary fluorescent probe. The presence of the heavy iodine atom tends to quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state over fluorescence emission. However, the principles of fluorescence spectroscopy are relevant when this amino acid is incorporated into larger systems or derivatized. For instance, iodinated amino acids have been studied in the context of their effects on the fluorescence of nearby fluorophores or as part of larger molecular probes where other moieties provide the fluorescent signal nih.govnih.gov. The unique properties of the iodophenyl group can be exploited to modulate the emission of a tethered fluorophore in response to changes in the local environment, although direct applications using this compound for this purpose are not widely documented. The development of fluorescent probes often involves conjugating a known fluorophore, like Rhodamine B, to an amino acid derivative to create a sensor for specific analytes or environments nih.gov.

Structural Biology Methodologies

The incorporation of this compound into peptides and proteins provides a powerful handle for various structural biology techniques, enabling the study of complex biological systems.

X-ray Crystallography in Peptide and Protein Structure Determination (e.g., Phase Determination)

The most significant application of this compound in structural biology is in X-ray crystallography. The determination of a macromolecular structure requires solving the "phase problem," as diffraction experiments measure intensities but lose the phase information of the scattered X-rays. The iodine atom in this compound serves as a potent anomalous scatterer.

This property is exploited in techniques like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD). libretexts.orgcsic.eswikipedia.org By collecting diffraction data at and away from the absorption edge of iodine, the small differences in scattering intensity can be used to calculate the phases and thus determine the electron density map of the macromolecule. The use of iodine provides a strong anomalous signal, making it an excellent tool for phasing, sometimes superior to the more common selenomethionine (B1662878) incorporation. iucr.org This method allows for the de novo structure determination of proteins without needing a homologous model.

Table 2. Phasing Methods Utilizing Iodinated Amino Acids.
Phasing MethodPrincipleRequirement for this compound
Multi-wavelength Anomalous Dispersion (MAD)Data is collected at multiple wavelengths around the iodine absorption edge to maximize the anomalous signal. nih.govRequires access to a tunable synchrotron X-ray source.
Single-wavelength Anomalous Dispersion (SAD)Data is collected at a single wavelength where iodine exhibits significant anomalous scattering.Can be performed with in-house X-ray sources (e.g., Cu Kα radiation). iucr.org
Multiple Isomorphous Replacement (MIR)Compares the diffraction pattern of the native protein with that of a heavy-atom derivative.The iodinated protein serves as the heavy-atom derivative.

Mass Spectrometry for Proteomic and Metabolomic Profiling

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying molecules in complex biological samples, making it central to proteomics and metabolomics. When this compound is incorporated into a peptide or protein, its unique mass allows for its unambiguous detection.

In a typical bottom-up proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by MS. wikipedia.org A peptide containing this compound will have a distinct isotopic signature and a predictable mass shift compared to its natural counterpart. For example, replacing a phenylalanine residue (C₉H₁₁NO₂) with this compound (C₁₀H₁₂INO₂) results in a specific mass increase. This allows for the precise identification of the modified peptide and the location of the unnatural amino acid within the protein sequence. nih.govresearchgate.net This capability is crucial for verifying the site-specific incorporation of unnatural amino acids into engineered proteins. nih.govmdpi.comnih.govprofacgen.com

In metabolomics, MS can be used to profile small molecules in a biological sample. This compound, if present as a metabolite, could be identified and quantified based on its accurate mass and fragmentation pattern.

Table 3. Mass Shift upon Amino Acid Substitution.
Original Amino AcidMonoisotopic Mass (Da)Substituted with this compoundResulting Mass Shift (Da)
Phenylalanine (Phe)165.07898This compound+141.9181
Tyrosine (Tyr)181.07388This compound+125.9232
Tryptophan (Trp)204.08988This compound+102.9072

Cryo-Electron Microscopy (Cryo-EM) in Complex Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and dynamic macromolecular complexes at near-atomic resolution. nih.govbiorxiv.orgycombinator.com While cryo-EM does not suffer from the phase problem in the same way as X-ray crystallography, the identification and alignment of particles can be challenging.

Computational and Theoretical Approaches

In the advanced characterization of this compound, computational and theoretical methods provide invaluable insights into its electronic structure, conformational dynamics, and interactions within larger biological systems. These in silico approaches complement experimental data, offering a molecular-level understanding that is often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing reaction mechanisms, transition states, and the thermodynamic and kinetic profiles of chemical reactions. While specific DFT studies on the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous N-methylated amino acids.

DFT calculations have been employed to understand the effects of N-methylation on the conformational preferences and electronic properties of amino acid derivatives. nih.govresearchgate.net For instance, studies on N-methylated analogues of amino acids like phenylalanine have shown that N-methylation leads to an increase in lipophilicity, aqueous solubility, polarization, and dipole moment. nih.govresearchgate.net These calculations can also predict changes in atomic charges, with Natural Bond Orbital (NBO) analysis revealing that the nitrogen, carbon, and oxygen atoms of the amide group become more positive or less negative after N-methylation. nih.gov

Furthermore, DFT is utilized to calculate the energy barriers for cis/trans isomerization of the amide bond, a crucial conformational feature in peptides. For N-methylated amino acids, the calculated activation energy for this isomerization is generally lower than that of their non-methylated counterparts, suggesting that N-methylation can facilitate conformational switching. nih.govresearchgate.net These computational findings are critical for understanding how the introduction of a methyl group on the nitrogen atom of 4-iodophenylalanine would influence its chemical behavior and its incorporation into peptides.

Table 1: Calculated Properties of N-Methylated vs. Non-Methylated Amino Acid Derivatives (Illustrative Example based on Phenylalanine Analogues)

PropertyNon-Methylated Phenylalanine DerivativeN-Methylated Phenylalanine DerivativeReference
Calculated logPLowerHigher nih.gov
ΔGsolv (kcal/mol)Less NegativeMore Negative nih.govresearchgate.net
Dipole Moment (Debye)LowerHigher nih.govresearchgate.net
HOMO Energy (eV)Lower (More Negative)Higher (Less Negative) nih.gov
HOMO-LUMO Gap (eV)HigherLower nih.gov
Amide Cis/Trans Energy Barrier (kcal/mol)HigherLower nih.govresearchgate.net

This table is illustrative and compiled from data on general N-methylated amino acids to demonstrate the utility of DFT calculations.

Molecular Dynamics (MD) Simulations of Peptide/Protein Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational dynamics of peptides and proteins containing modified amino acids like this compound over time. MD simulations can provide insights into how such modifications affect the structure, flexibility, and interactions of these biomolecules.

The incorporation of an N-methyl group can significantly alter the conformational landscape of a peptide by removing the hydrogen bond donor capability of the amide nitrogen and introducing steric hindrance. mdpi.com MD simulations are well-suited to explore these effects. For instance, simulations of N-methylated cyclic peptides have been used to characterize their structural ensembles and evaluate the performance of different force fields in accurately modeling these systems. rsc.org Such studies are crucial for the rational design of peptides with improved pharmacokinetic properties.

When this compound is incorporated into a peptide, MD simulations can be used to:

Predict Conformational Preferences: Determine the preferred backbone dihedral angles and side-chain orientations.

Assess Structural Stability: Analyze the stability of secondary structures like alpha-helices and beta-sheets.

Study Solvent Interactions: Investigate how the modified amino acid affects the peptide's interaction with water and other solvent molecules.

Simulate Binding to Biological Targets: Model the interaction of the peptide with its receptor, providing insights into the binding mode and affinity.

Simulations of peptides containing unnatural amino acids have successfully reproduced experimentally observed phenomena, such as dimerization and folding into specific secondary structures. uow.edu.au These studies demonstrate the power of MD simulations in understanding the behavior of modified peptides in various environments.

Table 2: Key Parameters from a Hypothetical MD Simulation of a Peptide Containing this compound

ParameterDescriptionPotential Insight
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Provides information on the overall structural stability of the peptide.
Radius of Gyration (Rg)A measure of the compactness of the peptide structure.Indicates changes in the overall shape and folding of the peptide.
Solvent Accessible Surface Area (SASA)The surface area of the peptide that is accessible to the solvent.Reveals how the modified amino acid affects the peptide's exposure to the solvent.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds within the peptide and with the solvent.Highlights the impact of the loss of the amide proton on the hydrogen bonding network.

Machine Learning in Structural Biology and Data Analysis

Machine learning (ML) is increasingly being applied in structural biology to predict protein structures, analyze complex datasets, and engineer novel proteins. mit.edu For a modified amino acid like this compound, ML models could be employed in several ways, although specific applications to this compound are not yet widely reported.

One potential application is in the prediction of post-translational modifications (PTMs). ML models can be trained on large datasets of known PTMs to recognize sequence and structural features that make a particular amino acid residue a likely candidate for modification. nih.gov While N-methylation is a common modification, the presence of the iodine atom adds a layer of complexity that could be explored with specialized ML models.

Furthermore, ML can be used to analyze the vast amount of data generated by MD simulations. For example, ML algorithms can identify subtle conformational states and transition pathways that might be missed by traditional analysis methods. This can provide a more comprehensive understanding of the dynamic behavior of peptides containing this compound.

An emerging area is the use of ML to learn representations of amino acids based on their local environment within a protein structure. mit.edu These learned representations can then be used to predict the functional role of individual amino acid segments. Applying such a model to peptides or proteins containing this compound could help to elucidate the functional consequences of this specific modification.

Table 3: Potential Machine Learning Applications for this compound

ApplicationInput DataPredicted OutputPotential Impact
PTM Site PredictionProtein sequence, structural featuresProbability of N-methylation at a specific siteGuide protein engineering efforts.
Analysis of MD TrajectoriesAtomic coordinates from MD simulationsIdentification of distinct conformational states and transition kineticsDeeper understanding of peptide dynamics.
Prediction of Stability ChangesProtein sequence with and without the modified amino acidChange in protein stability (ΔΔG)Rational design of stabilized proteins.
Functional AnnotationAmino acid sequence and learned embeddingsFunctional role of the peptide segment containing the modificationUnderstanding the biological implications of the modification.

Future Research Directions and Unexplored Avenues

Development of Novel Research Probes

The inherent properties of n-Methyl-4-iodophenylalanine make it an excellent scaffold for the design and synthesis of a new generation of research probes. These probes could offer enhanced capabilities for imaging, target identification, and understanding dynamic biological processes.

Future research could focus on the development of:

Radioiodinated Probes for Enhanced Imaging: Building upon the existing use of radioiodinated phenylalanine derivatives in positron emission tomography (PET) imaging, novel probes based on the n-methylated structure could be developed. The N-methylation may alter the compound's uptake and metabolism, potentially leading to improved tumor-to-background ratios and clearer imaging of diseases such as cancer.

Fluorescent Probes for Cellular Imaging: The phenyl ring of this compound can be chemically modified to incorporate fluorescent moieties. These probes would enable high-resolution imaging of cellular processes, such as protein trafficking and localization, using advanced microscopy techniques.

Photo-crosslinking Probes for Interactome Mapping: The iodine atom can be replaced with a photoactivatable group, such as an azido (B1232118) group, to create photo-crosslinking probes. These probes, when incorporated into peptides or proteins, can be used to covalently trap and identify interacting partners within the complex cellular environment, providing valuable insights into protein-protein interaction networks. Photoaffinity labeling is a powerful technique for identifying unknown targets of ligands and elucidating protein structures and functions nih.govnih.gov.

Probe TypePotential ApplicationKey Feature of this compound
Radioiodinated ProbesPET imaging of tumorsIodine atom for radiolabeling
Fluorescent ProbesHigh-resolution cellular imagingPhenyl ring for fluorophore attachment
Photo-crosslinking ProbesMapping protein-protein interactionsIodine atom as a site for photoactivatable group attachment

Advancements in Synthetic Accessibility and Scalability

To fully realize the potential of this compound in various research applications, the development of more efficient, cost-effective, and scalable synthetic routes is crucial. While methods for the synthesis of related compounds like 4-iodo-L-phenylalanine and its derivatives have been reported, further advancements are needed.

Future research in this area should aim for:

Improved Radioiodination Procedures: More convenient methods for the synthesis of radioiodinated 4-iodo-phenylalanine with higher yields have been developed. researchgate.net Further optimization of these procedures for the N-methylated analog would facilitate its broader use in preclinical and potentially clinical imaging studies.

Stereoselective Synthesis: Ensuring the stereochemical purity of this compound is critical for its biological applications. Future synthetic strategies should focus on highly stereoselective methods to produce the desired L- or D-enantiomer.

Exploration of Undiscovered Biochemical Roles

While this compound is primarily viewed as a synthetic tool, the possibility that it possesses intrinsic biological activity remains an intriguing and underexplored area. The N-methylation of amino acids is a known biological modification that can influence peptide and protein structure and function.

Future investigations could explore:

Interaction with Amino Acid Transporters: Radio-labeled derivatives of 4-iodophenylalanine have been used to study uptake in cancer cells via amino acid transporters. researchgate.net Investigating how the N-methyl group of this compound affects its recognition and transport by various amino acid transporters could reveal novel mechanisms of cellular uptake and potentially lead to the development of targeted drug delivery systems.

Enzymatic Incorporation and Protein Modification: The ability of cellular machinery to incorporate this compound into proteins is a key area for future research. This could be explored through the expanded genetic code technology, which allows for the site-specific incorporation of unnatural amino acids into proteins. wikipedia.org

Modulation of Protein-Protein Interactions: Once incorporated into a protein, the bulky and hydrophobic nature of the iodophenyl group, along with the conformational constraints imposed by the N-methyl group, could be used to modulate or inhibit specific protein-protein interactions, providing a novel approach to drug discovery.

Integration with Emerging Technologies in Chemical Biology

The true potential of this compound will be unlocked through its integration with other emerging technologies in chemical biology. This convergence could lead to powerful new strategies for research and therapeutic development.

Key areas for integration include:

Expanded Genetic Code: The site-specific incorporation of this compound into proteins using an expanded genetic code would be a transformative technology. This would allow for the precise placement of this unnatural amino acid within a protein sequence, enabling detailed structure-function studies and the engineering of proteins with novel properties.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be used to predict the effects of incorporating this compound on protein structure and function. nih.govnih.govpremierscience.com This computational approach can guide the rational design of proteins with desired properties, accelerating the discovery process.

Novel Drug Delivery Systems: this compound and its derivatives could be incorporated into novel drug delivery systems, such as nanoparticles and hydrogels, to enhance their therapeutic efficacy and reduce off-target effects. nih.govnih.govmdpi.comazonano.comsciengine.com The unique properties of the amino acid could be leveraged to improve drug loading, release kinetics, and targeting.

Emerging TechnologyPotential Integration with this compound
Expanded Genetic CodeSite-specific incorporation into proteins for functional studies and protein engineering.
Artificial Intelligence (AI)Predictive modeling of the structural and functional consequences of incorporation.
Novel Drug Delivery SystemsIncorporation into nanoparticles or hydrogels for targeted therapy.

Q & A

Q. What are the standard synthetic routes for n-Methyl-4-iodophenylalanine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential modifications of phenylalanine derivatives. For example:

  • Methylation : Introduce the N-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride under controlled pH (7–8) to avoid over-alkylation .
  • Iodination : Electrophilic aromatic iodination at the para position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, monitored by TLC/HPLC to prevent di-iodination byproducts .
  • Purification : Reverse-phase HPLC or flash chromatography with C18 columns, validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How do researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent dehalogenation or radical formation due to the labile C–I bond .
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the methylamide group .
  • Stability Testing : Periodic LC-MS analysis to detect degradation products (e.g., free iodide ions via ion chromatography) .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms methyl group integration (δ ~2.8 ppm) and aromatic protons (δ ~7.3 ppm for iodophenyl). ¹³C NMR identifies the iodinated carbon (δ ~90 ppm) .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular mass (e.g., [M+H]⁺ for C₁₀H₁₂INO₂: calc. 306.9974) .
  • Chiral HPLC : Validates enantiomeric purity using a Chirobiotic T column and polarimetric detection .

Advanced Research Questions

Q. How can this compound be incorporated into bioactive peptides, and what challenges arise from steric effects?

Methodological Answer:

  • Solid-Phase Synthesis : Use Fmoc-protected derivatives (e.g., Fmoc-n-Me-4-I-Phe-OH) with coupling agents like HBTU/DIPEA. The bulky iodine atom may require extended coupling times (2–4 hrs) .
  • Steric Hindrance Mitigation : Optimize resin swelling (e.g., DMF:DCM 1:1) and use microwave-assisted synthesis to enhance reaction efficiency .
  • Post-Synthetic Analysis : MALDI-TOF MS and circular dichroism (CD) to confirm structural integrity and secondary structure impacts .

Q. What strategies resolve contradictions in reported iodination yields for this compound synthesis?

Methodological Answer:

  • Variable Control : Compare iodinating agents (ICl vs. NIS), solvents (acetic acid vs. DCM), and catalysts (e.g., BF₃·Et₂O). NIS in DCM often gives higher regioselectivity (~85% yield) .
  • Byproduct Analysis : LC-MS/MS identifies di-iodinated or oxidized byproducts; optimize stoichiometry (1.1 eq ICl) to minimize side reactions .
  • Reproducibility : Document reaction temperature (±2°C) and inert atmosphere (Ar/N₂), as trace oxygen promotes radical pathways .

Q. How is this compound utilized in radiopharmaceutical research?

Methodological Answer:

  • Radiolabeling : Exchange iodine-127 with iodine-125/131 via isotopic exchange in acidic media (e.g., HCl, 80°C) for PET/SPECT imaging probes .
  • Biodistribution Studies : Conjugate with targeting peptides (e.g., RGD motifs) and assess uptake in xenograft models using gamma counting .
  • Metabolic Stability : Incubate with liver microsomes and quantify deiodination rates via radio-TLC .

Q. What computational methods predict the impact of this compound on protein-ligand binding dynamics?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with force fields (AMBER) parameterized for halogens to model iodine’s hydrophobic/electrostatic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of modified peptides in solvated lipid bilayers .
  • Free Energy Calculations : MM-GBSA evaluates binding affinity changes induced by iodine’s steric and electronic effects .

Data Analysis and Optimization

Q. How should researchers troubleshoot low yields in this compound iodination?

Methodological Answer:

  • Diagnostic Steps :

Verify iodine source purity (≥99%) via iodometric titration .

Screen Lewis acids (ZnCl₂, FeCl₃) to enhance electrophilicity .

Use kinetic monitoring (in-situ IR) to identify incomplete reactions .

  • Yield Improvement : Switch to ultrasonic irradiation (40 kHz) for faster homogenization and reduced side reactions .

Q. What metrics validate the successful incorporation of this compound into enzymatic substrates?

Methodological Answer:

  • Kinetic Assays : Measure Kₘ and Vₘₐₓ changes using fluorogenic substrates (e.g., Edans-DABCYL probes) .
  • X-ray Crystallography : Resolve iodine’s electron density in enzyme active sites (e.g., PDB deposition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy shifts due to iodine’s hydrophobic effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.